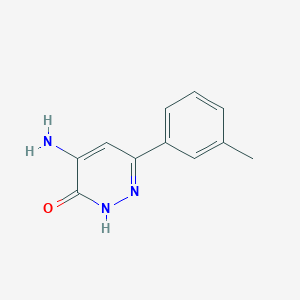
4-アミノ-6-(3-メチルフェニル)ピリダジン-3-オール
説明
4-Amino-6-(3-methylphenyl)pyridazin-3-ol is a useful research compound. Its molecular formula is C11H11N3O and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-6-(3-methylphenyl)pyridazin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-6-(3-methylphenyl)pyridazin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ホスホジエステラーゼ阻害
ピリダジン誘導体は、特にPDE-IIIのホスホジエステラーゼ(PDE)の強力な阻害剤として同定されています。 この用途は、PDE-III阻害剤がうっ血性心不全や不整脈などの治療に使用できるため、心臓血管薬の開発において重要です .
脂肪酸結合タンパク質(FABP4)阻害
糖尿病やアテローム性動脈硬化などの代謝性疾患に関与する、より効果的なFABP4阻害剤の探索において、ピリダジン誘導体が検討されてきました。 計算による分子設計は、特定のピリダジン構造体がこの用途において効果的である可能性を示唆しています .
金属イオンキレート化
ピリダジン化合物は、さまざまな金属イオンに対してキレート化挙動を示してきました。 この特性は、分光および熱測定、ならびに生物学的試験で使用するための錯体の作成に役立ちます .
癌研究
ピリダジン誘導体は、癌細胞の増殖と生存に関与する特定の経路を標的とするように設計することができ、癌研究と治療開発に貢献します。
各用途の詳細については、さらなる研究と実験が必要となります。特定の分野または用途についてさらに詳しく調べたいものがあれば、お知らせください。
生物学的に活性なピリダジンおよびピリダジノン誘導体:レビュー リガンド成長実験は、4-アミノおよび4-ウレイドピリダジン-3… 1H-ピラゾロ[3,4-b]ピリジン:合成と生物医学的用途
作用機序
Target of Action
Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Mode of Action
The mode of action of pyridazinone derivatives can vary depending on the specific compound and its targets. For example, some pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
The biochemical pathways affected by pyridazinone derivatives can also vary widely. They can influence a variety of cellular processes, from cell signaling pathways to metabolic processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyridazinone derivatives can differ significantly depending on the specific compound. These properties can influence the bioavailability of the compound, its distribution within the body, its metabolism, and its excretion .
Result of Action
The molecular and cellular effects of pyridazinone derivatives can include changes in cell signaling, inhibition of certain enzymes, changes in cell growth and proliferation, and many others .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of pyridazinone derivatives .
生化学分析
Biochemical Properties
4-Amino-6-(3-methylphenyl)pyridazin-3-ol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit phosphodiesterase enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides . This inhibition can lead to various downstream effects, including modulation of signal transduction pathways. Additionally, 4-Amino-6-(3-methylphenyl)pyridazin-3-ol has been shown to interact with certain kinases, influencing cellular processes such as proliferation and apoptosis .
Cellular Effects
The effects of 4-Amino-6-(3-methylphenyl)pyridazin-3-ol on cells are multifaceted. It has been found to influence cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . By modulating these pathways, the compound can affect gene expression and cellular metabolism. For example, increased levels of cAMP can lead to the activation of protein kinase A (PKA), which in turn can phosphorylate various target proteins, altering their activity and function . This compound has also been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 4-Amino-6-(3-methylphenyl)pyridazin-3-ol exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of phosphodiesterase enzymes, which leads to increased levels of cAMP and cGMP . These cyclic nucleotides act as secondary messengers in various signaling pathways, ultimately influencing cellular responses. Additionally, the compound has been found to bind to specific kinase enzymes, either inhibiting or activating them, depending on the context . This binding can result in changes in gene expression, protein activity, and overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-6-(3-methylphenyl)pyridazin-3-ol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity . The exact nature of these effects can vary depending on the specific experimental conditions and the cell types used .
Dosage Effects in Animal Models
The effects of 4-Amino-6-(3-methylphenyl)pyridazin-3-ol in animal models have been found to vary with different dosages. At lower doses, the compound can have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage optimization in potential therapeutic applications .
Metabolic Pathways
4-Amino-6-(3-methylphenyl)pyridazin-3-ol is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes . The compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the citric acid cycle . Additionally, it has been shown to affect the levels of various metabolites, including glucose and lactate .
Transport and Distribution
Within cells and tissues, 4-Amino-6-(3-methylphenyl)pyridazin-3-ol is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it can exert its effects . Its distribution within the body can influence its overall pharmacokinetic and pharmacodynamic properties .
Subcellular Localization
The subcellular localization of 4-Amino-6-(3-methylphenyl)pyridazin-3-ol is crucial for its activity and function. The compound has been found to localize in specific cellular compartments, including the cytoplasm and the nucleus . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action . The precise subcellular distribution can influence the compound’s interactions with other biomolecules and its overall efficacy .
特性
IUPAC Name |
5-amino-3-(3-methylphenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-7-3-2-4-8(5-7)10-6-9(12)11(15)14-13-10/h2-6H,1H3,(H2,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWXXSAEHATHLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=O)C(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


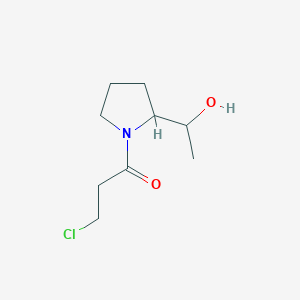

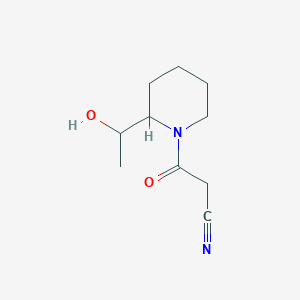

![1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477723.png)


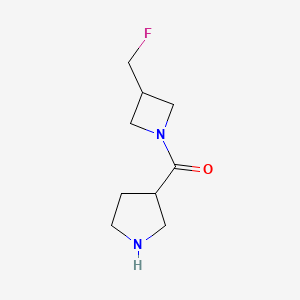
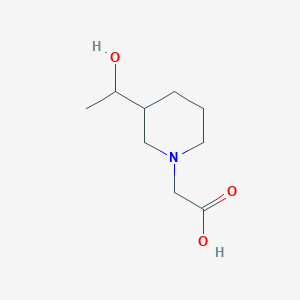
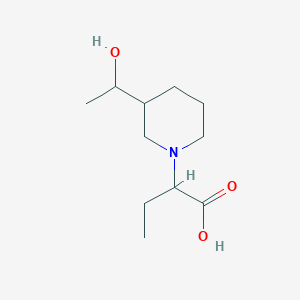
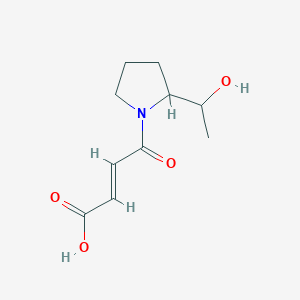

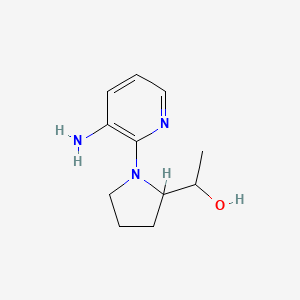
![2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1477738.png)
